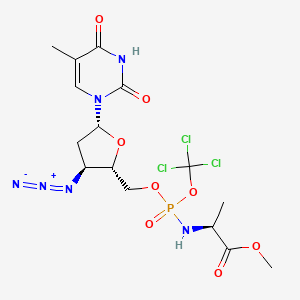
3'-Azido-2',3'-dideoxy-5'-(trichloroethyl (methyl,L-alaninyl)) phosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Azido-2’,3’-dideoxy-5’-(trichloroethyl (methyl,L-alaninyl)) phosphoramidate is a synthetic nucleoside analog. It is structurally related to other nucleoside analogs used in antiviral therapies, particularly those targeting retroviruses such as HIV. This compound is characterized by the presence of an azido group at the 3’ position and a phosphoramidate group, which enhances its stability and bioavailability.
Vorbereitungsmethoden
The synthesis of 3’-Azido-2’,3’-dideoxy-5’-(trichloroethyl (methyl,L-alaninyl)) phosphoramidate involves multiple steps. The process typically starts with the protection of the hydroxyl groups of the nucleoside, followed by the introduction of the azido group at the 3’ position. The phosphoramidate moiety is then attached using appropriate reagents and conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized under specific conditions.
Reduction: The azido group can also be reduced to an amine.
Substitution: The phosphoramidate group can participate in substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like hydrogen peroxide.
Wissenschaftliche Forschungsanwendungen
3’-Azido-2’,3’-dideoxy-5’-(trichloroethyl (methyl,L-alaninyl)) phosphoramidate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes, particularly those involving nucleic acids.
Medicine: Investigated for its potential antiviral properties, especially against HIV.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools
Wirkmechanismus
The compound exerts its effects by inhibiting the activity of viral reverse transcriptase, an enzyme crucial for the replication of retroviruses. The azido group at the 3’ position prevents the elongation of the viral DNA chain, effectively halting viral replication. The phosphoramidate group enhances the compound’s stability and facilitates its uptake by cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral drug used in the treatment of HIV.
2’,3’-Dideoxycytidine (ddC): Another nucleoside analog with antiviral properties.
3’-Azido-2’,3’-dideoxyguanosine (AZddG): Studied for its selective inhibition of telomerase. Compared to these compounds, 3’-Azido-2’,3’-dideoxy-5’-(trichloroethyl (methyl,L-alaninyl)) phosphoramidate offers enhanced stability and bioavailability due to the presence of the phosphoramidate group
Eigenschaften
CAS-Nummer |
130829-12-8 |
|---|---|
Molekularformel |
C15H20Cl3N6O8P |
Molekulargewicht |
549.7 g/mol |
IUPAC-Name |
methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-(trichloromethoxy)phosphoryl]amino]propanoate |
InChI |
InChI=1S/C15H20Cl3N6O8P/c1-7-5-24(14(27)20-12(7)25)11-4-9(21-23-19)10(31-11)6-30-33(28,32-15(16,17)18)22-8(2)13(26)29-3/h5,8-11H,4,6H2,1-3H3,(H,22,28)(H,20,25,27)/t8-,9-,10+,11+,33?/m0/s1 |
InChI-Schlüssel |
RORNFZMTNHHWRA-IJOWBKSBSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(N[C@@H](C)C(=O)OC)OC(Cl)(Cl)Cl)N=[N+]=[N-] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(NC(C)C(=O)OC)OC(Cl)(Cl)Cl)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


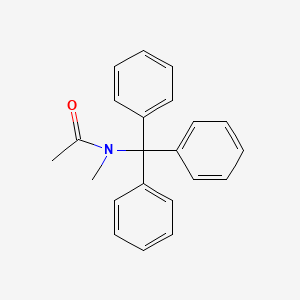
![2-[(2-Chloroacetyl)amino]pent-4-enoic acid](/img/structure/B12800890.png)
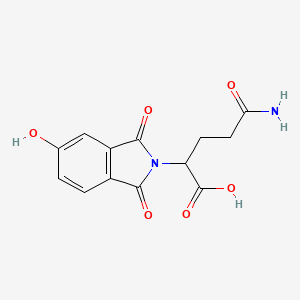
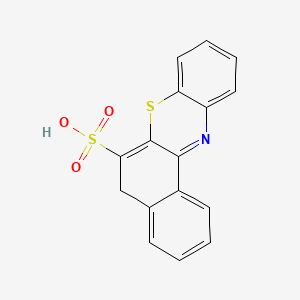
![1,1'-[(Chloromethyl)phosphoryl]bis(aziridine)](/img/structure/B12800909.png)
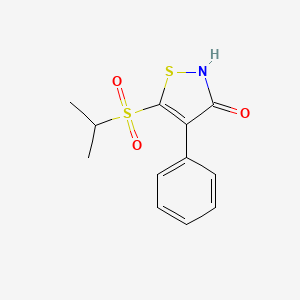
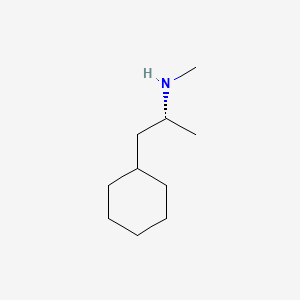
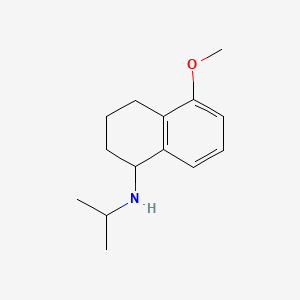
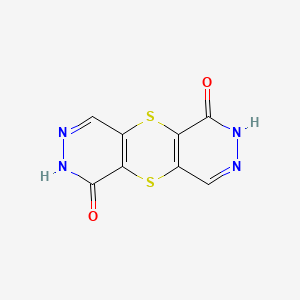
![N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12800951.png)


![N,N-diethyl-2-[4-[1-(4-methoxyphenyl)propan-2-yl]phenoxy]ethanamine](/img/structure/B12800976.png)

